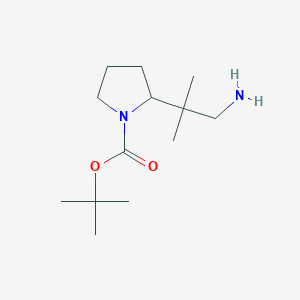

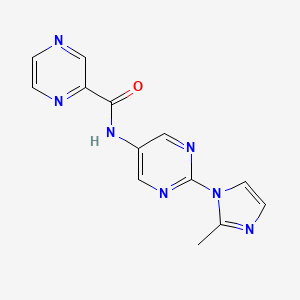

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide” can be identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

Thiophene derivatives, such as “N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide”, are likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Cinnamamide derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide, have been investigated for their anticonvulsant activities. Research has shown that these compounds, through their specific structural features, may interact with molecular targets beneficial for anticonvulsant activity. Studies suggest that certain spatial arrangements and the presence of electron-donor atoms within these compounds could enhance their interaction with these targets, potentially offering new pathways for the treatment of convulsions (Żesławska et al., 2017).

Antidepressant-like Action

Cinnamamide derivatives have also been evaluated for their antidepressant-like actions in mice, with certain compounds significantly reducing immobility time in tests, indicating potential antidepressant-like effects. This suggests that these compounds could offer a basis for developing new antidepressant agents (Deng et al., 2011).

Atopic Dermatitis

The effects of cinnamamides on atopic dermatitis (AD) have been studied, showing that these compounds can ameliorate symptoms of AD in mice. By suppressing serum immunoglobulin levels and expression of T-helper cytokines, including interleukin-4, cinnamamides may play a role in the management of AD, providing a potential avenue for treatment (Choi et al., 2019).

Anti-Helicobacter pylori Activity

N-substituted derivatives of cinnamic acid amide have demonstrated anti-Helicobacter pylori activity, highlighting their potential in treating infections caused by this bacterium. The study identified compounds with significant inhibitory effects against H. pylori, indicating the therapeutic potential of cinnamamide derivatives against bacterial infections (Klesiewicz et al., 2018).

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUJSMDSXLAPPR-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)

![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)

![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)